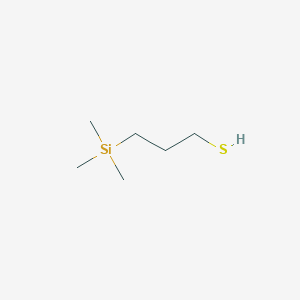

1-Propanethiol, 3-trimethylsilyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as poly[1-(trimethylsilyl)-1-propyne] (poly(TMSP)), is achieved through metathesis polymerization using TaCl5 and NbCl5 as catalysts. This process yields polymers with high molecular weight, good solubility in common solvents, and the ability to form tough films, highlighting the synthetic versatility of trimethylsilyl-functionalized propyne derivatives (Nagai et al., 2001).

Molecular Structure Analysis

The molecular structure of "1-Propanethiol, 3-trimethylsilyl-" and its derivatives is central to their unique properties, such as extremely high gas permeability in the case of poly(TMSP). The molecular architecture enables a range of functions, including significant roles in gas separation technologies (Nagai et al., 2001).

Chemical Reactions and Properties

"1-Propanethiol, 3-trimethylsilyl-" and its derivatives engage in a variety of chemical reactions. For example, 1-(Trimethylsilyl)propargyl alcohols, prepared from acyltrimethylsilanes, undergo base-induced reactions leading to the generation of lithiated derivatives, showcasing the compound's reactivity and potential for further functionalization (Kato & Kuwajima, 1984).

Physical Properties Analysis

The physical properties of "1-Propanethiol, 3-trimethylsilyl-" derivatives, such as poly(TMSP), are remarkable. These materials exhibit high oxygen permeability, a high glass transition temperature (>250°C), and fair thermal stability. These properties make them suitable for a wide range of applications, including high-performance gas separation membranes (Nagai et al., 2001).

Chemical Properties Analysis

The chemical properties of "1-Propanethiol, 3-trimethylsilyl-" facilitate its use in various synthesis and modification reactions. The ability to undergo smooth reactions with organocopper compounds and carbonyl compounds, for instance, enables the synthesis of alkenylsilanes and alcohols, respectively, indicating its utility in organic synthesis and material science (Shimizu, Shibata, & Tsuno, 1984).

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: This compound is used for the preparation of thiol-modified silica, which is then applied to the preconcentration and determination of trace amounts of copper and cadmium .

- Methods of Application or Experimental Procedures: The untreated silica suspended in methanol is impregnated with 3-(trimethoxysilyl)-1-propanethiol to obtain thiol-modified silica. The methanol is then evaporated under vacuum. The residual silica is dried at 150° C and washed with distilled water until the washings appear clear .

- Results or Outcomes: The surface area of thiol-modified silica was found to be 410 m²/g, whereas the copper capacity was about 0.022 mmolCu/g silica. Both copper and cadmium adsorbed on the modified silica were quantitatively recovered with 2 M hydrochloric acid .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-trimethylsilylpropane-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBMENVWKFZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158444 |

Source

|

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanethiol, 3-trimethylsilyl- | |

CAS RN |

13399-93-4 |

Source

|

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)